(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone
Description
The compound "(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone" (CAS: 439096-55-6) is a heterocyclic organic molecule with a molecular weight of 363.59 g/mol . Its structure comprises a 4-bromophenyl group linked via a methanone bridge to a 1,4-diazepine ring substituted at position 5 with a chloro(difluoro)methyl group. This substitution pattern introduces significant steric bulk and electronic effects, influencing its physicochemical properties, such as lipophilicity and metabolic stability. The compound’s molecular formula is deduced as C₁₃H₁₀BrClF₂N₂O based on its molecular weight and substituent analysis .
Properties
IUPAC Name |
(4-bromophenyl)-[5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClF2N2O/c14-10-3-1-9(2-4-10)12(20)19-7-5-11(13(15,16)17)18-6-8-19/h1-5,7H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULUFMXOTXIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)Cl)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone , also known by its CAS number 477848-82-1, is a complex organic molecule notable for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and applications in various fields of research.
Chemical Structure and Properties
This compound features several key structural elements:
- 4-bromophenyl group : A phenyl ring with a bromine atom at the para position.
- 1,4-diazepine ring : A seven-membered heterocyclic compound containing two nitrogen atoms.
- Chloro(difluoro)methyl substituent : Enhances reactivity and biological activity.
The molecular formula is , with a molecular weight of approximately 399.64 g/mol .
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the realms of anticancer and neuropharmacology . The following sections outline specific findings related to its biological effects.
Anticancer Properties
Preliminary studies suggest that compounds similar to This compound have potential as anticancer agents. Key findings include:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells while exhibiting selective toxicity towards malignant over healthy cells. Techniques such as MTT assays and flow cytometry are commonly employed to assess cell viability and proliferation .
- In vitro Studies : Research has shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines. For example, a derivative was tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, demonstrating notable cytotoxic effects .
Neuropharmacological Effects
The neurotoxic potential of this compound has also been investigated:
- Behavioral Studies : Animal models have been used to assess the effects on enzyme activity and behavioral parameters. The results indicate that certain derivatives may influence neurotransmitter systems, which could have implications for treating neurological disorders .
Synthesis Methods
The synthesis of This compound can be approached through various organic chemistry techniques. Common methods include:
- Condensation Reactions : Utilizing starting materials that contain the requisite functional groups to form the diazepine structure.
- Substitution Reactions : Introducing the chloro(difluoro)methyl group through electrophilic aromatic substitution or nucleophilic displacement reactions.
Specific synthetic pathways would need to be optimized based on yield and purity requirements .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines; selective toxicity observed. |
| Neuropharmacology | Influenced enzyme activity; potential effects on behavior in animal models. |
| Structure-Activity Relationship | QSAR models indicate a correlation between structural features and biological activity. |
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties similar to those of indole derivatives.
- Application Summary: Potential as an antiviral agent.
- Methods of Application: In vitro assays to evaluate efficacy against viral strains.
- Results: Related compounds have shown IC50 values in the low micromolar range, indicating significant antiviral activity.
Anticancer Properties
The compound is being investigated for its role in cancer treatment due to its ability to interact with various biological receptors.
- Application Summary: Candidates for targeted cancer therapies.
- Methods of Application: Cell culture experiments to assess effects on cell viability and apoptosis using techniques like MTT assays and flow cytometry.
- Results: Similar compounds have induced apoptosis in cancer cells while showing selective toxicity towards malignant cells.
Neuropharmacology
Studies have explored the neurotoxic potential of this compound and its derivatives.
- Application Summary: Investigation of effects on enzyme activity and behavioral parameters in animal models.
- Methods of Application: Behavioral assays and biochemical analyses to assess neurotoxicity.
- Results: Insights into the compound's interaction with neurological pathways are being developed.
Comprehensive Data Table
| Application Area | Methods Used | Key Findings | |
|---|---|---|---|
| Antiviral | Potential antiviral agent | In vitro assays | Low micromolar IC50 values observed in related compounds |
| Oncology | Targeted cancer therapies | Cell culture, MTT assays | Induction of apoptosis in cancer cells |
| Neuropharmacology | Neurotoxic potential assessment | Behavioral assays | Effects on enzyme activity observed |
Case Study 1: Antiviral Efficacy
In a study focusing on indole derivatives similar to (4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone, researchers conducted a series of in vitro assays against influenza A virus. The results indicated that certain structural modifications led to enhanced antiviral activity, suggesting that further exploration of this compound could yield promising results against viral infections.
Case Study 2: Cancer Cell Line Studies
A specific study evaluated the effects of various diazepine derivatives on breast cancer cell lines. The findings revealed that compounds with similar structural features demonstrated significant cytotoxicity towards cancer cells while sparing healthy cells. This highlights the potential for developing targeted therapies based on the structure of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous molecules:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Notes | References |
|---|---|---|---|---|---|
| (4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone (Target) | C₁₃H₁₀BrClF₂N₂O | 363.59 | 4-bromophenyl, chloro(difluoro)methyl on diazepine | No direct activity reported; structural focus on halogenated substituents for stability. | |
| Suvorexant (Orexin receptor antagonist) | C₂₃H₂₃ClN₆O₂ | 450.92 | Benzoxazolyl, triazolyl, methyl groups on diazepine | FDA-approved for insomnia; targets OX1R/OX2R receptors. | |
| 5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine | C₁₅H₁₇ClF₂N₂O₂S | 362.83 | Mesitylsulfonyl on diazepine | Sulfonyl group enhances metabolic stability; no therapeutic data available. | |
| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₀H₁₈BrClN₄OS | 477.80 | Morpholinylmethyl, bromophenyl, chlorophenyl on triazole | High synthetic yield (75%); triazole-thione core may influence metal-binding properties. | |
| 5-(4-Bromophenyl)-2-furylmethanone | C₁₈H₁₃BrO₃ | 357.20 | Bromophenyl, methoxyphenyl, furyl | Lower molecular weight; furan and methoxy groups alter electronic properties. |
Key Comparisons :
Core Heterocycle :
- The target compound and suvorexant share a 1,4-diazepine core, but suvorexant’s larger structure (C₂₃ vs. C₁₃) includes a benzoxazolyl group, enhancing receptor specificity . In contrast, the triazole-thione derivatives (e.g., compound 19a) utilize a triazole ring, which is more rigid and may confer different binding kinetics .
Substituent Effects: The chloro(difluoro)methyl group on the target compound increases electronegativity and steric hindrance compared to suvorexant’s triazolyl substituent. This could reduce metabolic degradation but may limit solubility .
Therapeutic Potential: Suvorexant’s clinical success highlights the diazepine scaffold’s relevance in CNS drug design. The target compound’s smaller size (363.59 g/mol vs. 450.92 g/mol) may enhance blood-brain barrier penetration, though activity data are lacking . Triazole-thione derivatives (e.g., compound 20a) with piperazine substituents exhibit higher synthetic yields (78–82%), suggesting easier scalability compared to halogenated diazepines .
Physicochemical Properties: The furyl-methanone analog (C₁₈H₁₃BrO₃) has lower lipophilicity due to the methoxy group, which may improve aqueous solubility relative to the bromophenyl-diazepine target .
Research Findings and Implications
- Structural Diversity : Halogenation (Br, Cl, F) in the target compound and analogs enhances stability but requires optimization for solubility .
- Synthetic Accessibility : Triazole-thiones () are synthesized in higher yields (~75–82%) compared to diazepine derivatives, which may involve more complex ring-forming steps .
- Therapeutic Gaps : While suvorexant demonstrates the diazepine scaffold’s utility in neuropharmacology, the target compound’s lack of reported activity underscores the need for further biological screening .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions. A plausible route includes:
Friedel-Crafts acylation to introduce the 4-bromophenyl group to the diazepine scaffold (similar to benzodiazepine derivatives in ).
Nucleophilic substitution for introducing the chloro(difluoro)methyl group at the 5-position of the diazepine ring (analogous to halogenation strategies in ).
Purification via column chromatography and characterization using NMR (¹H/¹³C, 19F) and HPLC-MS to confirm purity (>95%) and structural integrity .
Q. How can the compound’s structural conformation impact its biological activity?
- Methodological Answer : X-ray crystallography or DFT calculations are critical for determining the compound’s 3D conformation. For example, the chloro(difluoro)methyl group’s stereoelectronic effects may influence binding to biological targets like GABA receptors (as seen in structurally related benzodiazepines in ). Conformational flexibility of the diazepine ring should be analyzed using dynamic NMR or molecular dynamics simulations .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (4-bromophenyl) and diazepine ring protons.
- 19F NMR : Confirm the presence of difluoromethyl groups (δ ~ -110 to -120 ppm).
- HRMS : Validate molecular weight (expected ~420–430 g/mol).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. neurotoxic effects) may arise from assay conditions. Standardize protocols:
Use primary cell lines (e.g., neuronal SH-SY5Y or microglial BV2 cells) with consistent passage numbers.
Compare dose-response curves (IC₅₀) under normoxic vs. hypoxic conditions.
Validate target engagement via radioligand binding assays (e.g., GABA_A receptor competitive binding) .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability (as seen in benzodiazepine derivatives in ).
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., difluoromethyl oxidation) using liver microsomes.
- Stable isotope labeling (e.g., ¹⁸O/²H) to track metabolite formation via LC-MS/MS .
Q. How to design analogs with enhanced selectivity for specific kinase targets?
- Methodological Answer :
Molecular docking : Screen against kinase X-ray structures (e.g., PDB: 4HTC) to identify key interactions (e.g., halogen bonding with 4-bromophenyl).
SAR studies : Modify substituents on the diazepine ring (e.g., replacing Cl with CF₃) and evaluate inhibitory activity via kinase profiling panels.
Free-energy perturbation (FEP) calculations : Predict binding affinity changes for designed analogs .
Q. What computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Phylogenetic analysis : Compare target homology across species (e.g., human vs. rodent GABA receptors).
- Machine learning models : Use platforms like SEA or SwissTargetPrediction to identify secondary targets (e.g., serotonin receptors).
- MD simulations : Assess binding stability to off-target proteins over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
